molecular formula C6H10ClN3O2S B6216659 6-(aminomethyl)pyridine-3-sulfonamide hydrochloride CAS No. 2636814-74-7

6-(aminomethyl)pyridine-3-sulfonamide hydrochloride

Cat. No.: B6216659
CAS No.: 2636814-74-7
M. Wt: 223.68 g/mol
InChI Key: ZLEXFOUJGXNBHM-UHFFFAOYSA-N
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Description

6-(aminomethyl)pyridine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2S and a molecular weight of 223.68 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)pyridine-3-sulfonamide hydrochloride typically involves the reaction of 6-(aminomethyl)pyridine with sulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production. The final product is purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)pyridine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and various substituted pyridine derivatives .

Scientific Research Applications

6-(aminomethyl)pyridine-3-sulfonamide hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(aminomethyl)pyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(aminomethyl)pyridine-3-sulfonamide
  • Pyridine-3-sulfonamide derivatives
  • Aminomethylpyridine derivatives

Uniqueness

6-(aminomethyl)pyridine-3-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and sulfonamide groups allows for versatile reactivity and potential therapeutic applications .

Properties

CAS No.

2636814-74-7

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

6-(aminomethyl)pyridine-3-sulfonamide;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c7-3-5-1-2-6(4-9-5)12(8,10)11;/h1-2,4H,3,7H2,(H2,8,10,11);1H

InChI Key

ZLEXFOUJGXNBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)CN.Cl

Purity

95

Origin of Product

United States

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